molecular formula C18H20ClN3O4 B5808738 N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide

N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide

Katalognummer B5808738
Molekulargewicht: 377.8 g/mol
InChI-Schlüssel: HWLNLTSOZHSTOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is expressed in many tissues throughout the body, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for the treatment of cystic fibrosis.

Wirkmechanismus

N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172 binds to a specific site on the this compound protein and blocks chloride ion transport through the channel. This leads to a reduction in the amount of fluid secreted by epithelial cells in tissues such as the lungs and pancreas.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have a potent inhibitory effect on this compound-mediated chloride secretion in a variety of tissues. It has also been shown to reduce the amount of mucus produced by airway epithelial cells, which is a characteristic feature of cystic fibrosis. In addition, this compound(inh)-172 has been shown to have anti-inflammatory effects in the lungs, which may be beneficial in the treatment of cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172 in lab experiments is its specificity for the this compound protein. This allows researchers to selectively inhibit this compound-mediated chloride secretion without affecting other ion channels or transporters. However, a limitation of this compound(inh)-172 is its relatively low potency, which may require the use of high concentrations of the compound in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172. One area of interest is the development of more potent this compound inhibitors that could be used as therapeutic agents for cystic fibrosis. Another area of interest is the investigation of the role of this compound in other physiological processes, such as the regulation of salt and water balance in the kidneys. Finally, the use of this compound(inh)-172 in combination with other drugs or therapies may be explored as a way to enhance the efficacy of cystic fibrosis treatments.

Synthesemethoden

N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172 can be synthesized using a multi-step process that involves the coupling of 4-chloro-2-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine, followed by reduction of the nitro group and subsequent coupling with 2-furoic acid. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172 has been widely used in scientific research to investigate the role of this compound in various physiological processes. It has been shown to inhibit this compound-mediated chloride secretion in human airway epithelial cells, which is a hallmark of cystic fibrosis. This compound(inh)-172 has also been used to study the effects of this compound inhibition on pancreatic secretion, intestinal fluid secretion, and sweat gland function.

Eigenschaften

IUPAC Name

N-[4-chloro-2-(2-morpholin-4-ylethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c19-13-3-4-15(21-18(24)16-2-1-9-26-16)14(12-13)17(23)20-5-6-22-7-10-25-11-8-22/h1-4,9,12H,5-8,10-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNLTSOZHSTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.